![molecular formula C15H17NO4 B1348568 二乙基[氰基(苯基)甲基]丙二酸酯 CAS No. 185067-05-4](/img/structure/B1348568.png)

二乙基[氰基(苯基)甲基]丙二酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

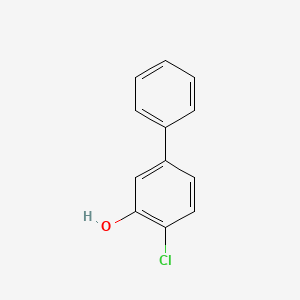

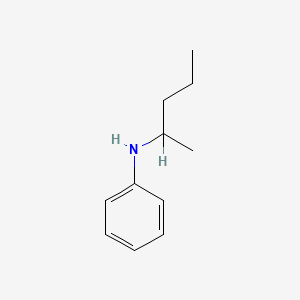

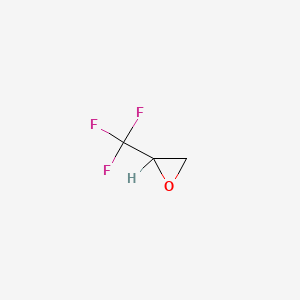

“Diethyl [cyano(phenyl)methyl]malonate” is a chemical compound with the molecular formula C15H17NO4 . It is also known by other names such as “diethyl 2-[cyano(phenyl)methyl]propanedioate” and “Diethyl 2-(cyano(phenyl)methyl)malonate” among others .

Synthesis Analysis

The synthesis of malonic ester derivatives like “Diethyl [cyano(phenyl)methyl]malonate” typically involves a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation . This indirect method is often used because aryl halides are relatively weaker electrophiles than alkyl halides and thus poorly alkylate diethyl malonate .

Molecular Structure Analysis

The molecular weight of “Diethyl [cyano(phenyl)methyl]malonate” is 275.30 g/mol . The InChI representation of the molecule is InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12(10-16)11-8-6-5-7-9-11/h5-9,12-13H,3-4H2,1-2H3 .

Chemical Reactions Analysis

As a derivative of diethyl malonate, “Diethyl [cyano(phenyl)methyl]malonate” can be combined with Urea under the action of a strong base to form a barbiturate .

Physical and Chemical Properties Analysis

The computed properties of “Diethyl [cyano(phenyl)methyl]malonate” include a molecular weight of 275.30 g/mol, XLogP3-AA of 2.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 8, Exact Mass of 275.11575802 g/mol, Monoisotopic Mass of 275.11575802 g/mol, Topological Polar Surface Area of 76.4 Ų, Heavy Atom Count of 20, Formal Charge of 0, and Complexity of 361 .

科学研究应用

神经保护作用

已确定二乙基[氰基(苯基)甲基]丙二酸酯具有潜在的神经保护作用。研究表明,某些物质,包括与二乙基[氰基(苯基)甲基]丙二酸酯具有结构相似性的肌酸,可以显著减轻由NMDA产生的纹状体兴奋毒性损伤。这表明二乙基[氰基(苯基)甲基]丙二酸酯可能在神经保护中发挥作用,特别是对抗大脑中NMDA介导的兴奋毒性损伤 (Malcon et al., 2000)。

对代谢途径和表观遗传学的影响

类似二乙基[氰基(苯基)甲基]丙二酸酯的化合物可能影响代谢途径并具有表观遗传学意义。例如,在围产期饮食的背景下,已经显示饮食可以持续影响DNA甲基化水平,影响表型后果。这突显了二乙基[氰基(苯基)甲基]丙二酸酯可能参与与代谢和DNA甲基化相关的途径,可能影响生长和代谢模式 (Dominguez-Salas et al., 2014)。

在甲基化过程中的作用

甲基化过程对解毒和代谢功能至关重要,类似二乙基[氰基(苯基)甲基]丙二酸酯的化合物可能会影响这些过程。来自关于砷暴露的研究的证据表明,甲基化能力可能是决定有害物质解毒和排泄的重要因素。这强调了理解二乙基[氰基(苯基)甲基]丙二酸酯如何与或影响身体中的甲基化过程的重要性 (Hopenhayn-Rich et al., 1996)。

作用机制

Target of Action

Diethyl [cyano(phenyl)methyl]malonate, a derivative of diethyl malonate, primarily targets the carbon alpha (directly adjacent) to both carbonyl groups . This compound is relatively acidic due to its α hydrogens being flanked by two carbonyl groups .

Mode of Action

The compound’s mode of action involves a series of reactions known as the Knoevenagel Condensation . Initially, an enol intermediate is formed, which then reacts with the aldehyde. The resulting aldol undergoes subsequent base-induced elimination . A variation of the mechanism involves piperidine acting as an organocatalyst, with the corresponding iminium intermediate as the acceptor .

Biochemical Pathways

The primary biochemical pathway affected by diethyl [cyano(phenyl)methyl]malonate is the Malonic Ester Synthesis . This pathway involves the alkylation of the carbon alpha to both carbonyl groups, followed by conversion to a substituted acetic acid .

Pharmacokinetics

It’s known that the compound is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of a substituted acetic acid . This is achieved through a series of reactions, including the formation of an enol intermediate, reaction with an aldehyde, and subsequent base-induced elimination .

Action Environment

The action of diethyl [cyano(phenyl)methyl]malonate is influenced by environmental factors such as temperature and the presence of a strong base . The compound is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol , suggesting that the compound’s action, efficacy, and stability may be influenced by the solvent used.

安全和危害

The safety data sheet for diethyl malonate, a similar compound, indicates that it is a combustible liquid and causes serious eye irritation . It is also harmful to aquatic life . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment .

属性

IUPAC Name |

diethyl 2-[cyano(phenyl)methyl]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12(10-16)11-8-6-5-7-9-11/h5-9,12-13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBLUPJLUUEJLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C#N)C1=CC=CC=C1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349726 |

Source

|

| Record name | diethyl [cyano(phenyl)methyl]malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185067-05-4 |

Source

|

| Record name | 1,3-Diethyl 2-(cyanophenylmethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185067-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | diethyl [cyano(phenyl)methyl]malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)

![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)